Cas no 75917-19-0 (Methan-d3-amine-15N Hydrochloride)

Methan-d3-amine-15N Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Methan-?d3-?amine-?15N Hydrochloride
- Methyl-d3-amine-15N hydrochloride
- Methan-d3-amine-15N Hydrochloride
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- Inchi: 1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3,2+1;
- InChI Key: NQMRYBIKMRVZLB-CKHMYQJJSA-N
- SMILES: C([2H])([2H])([2H])[15NH2].Cl
Methan-d3-amine-15N Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M111540-100mg |
Methan-d3-amine-15N Hydrochloride |
75917-19-0 | 100mg |
$1194.00 | 2023-05-18 | ||
TRC | M111540-10mg |
Methan-d3-amine-15N Hydrochloride |
75917-19-0 | 10mg |
$155.00 | 2023-05-18 | ||
TRC | M111540-50mg |
Methan-d3-amine-15N Hydrochloride |
75917-19-0 | 50mg |
$620.00 | 2023-05-18 | ||
TRC | M111540-250mg |
Methan-d3-amine-15N Hydrochloride |
75917-19-0 | 250mg |
$ 3000.00 | 2023-09-07 |
Methan-d3-amine-15N Hydrochloride Related Literature
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
Additional information on Methan-d3-amine-15N Hydrochloride
The Role of Methan-d3-Amine-¹⁵N Hydrochloride (CAS No. 75917-19-0) in Modern Chemical and Pharmaceutical Research
Methan-d3-Amine-¹⁵N Hydrochloride, identified by the Chemical Abstracts Service (CAS) registry number 75917-19-0, is a specialized isotopically labeled compound that has gained significant attention in recent years due to its unique chemical properties and applications in analytical chemistry, drug development, and metabolic studies. This compound represents a deuterium (d3) and nitrogen (¹⁵N) substituted variant of methylamine hydrochloride, where three hydrogen atoms in the methyl group are replaced with deuterium, while the amine nitrogen is enriched with the ¹⁵N isotope. The combination of these isotopic substitutions provides distinct advantages over the natural abundance counterpart, particularly in high-resolution spectroscopic analyses and stable isotope labeling experiments.
The synthesis of Methan-d3-Amine involves advanced methodologies to achieve precise isotopic substitution while maintaining chemical purity. Recent advancements in catalytic deuteration techniques have enabled scalable production of this compound with minimal isotopic contamination. A study published in Journal of Labelled Compounds and Radiopharmaceuticals (2023) demonstrated a novel palladium-catalyzed approach for incorporating deuterium into organic molecules, which has been applied to optimize the synthesis pathway for CAS No. 75917-19-0. This method not only improves yield but also ensures uniform distribution of deuterium atoms within the methyl group, critical for consistent experimental results.
In pharmaceutical research, Methan-d3-Amine-¹⁵N Hydrochloride serves as an essential tool for studying drug metabolism through stable isotope labeling. By replacing labile hydrogen atoms with deuterium (d3), this compound reduces metabolic degradation pathways involving oxidation or hydrolysis, thereby extending its half-life in biological systems. A groundbreaking study from Stanford University (2024) utilized this property to investigate the pharmacokinetics of novel antiviral agents. Researchers incorporated Methan-d3-Amine-¹⁵N Hydrochloride into drug candidates via amine functionalization, allowing them to trace metabolic pathways using gas chromatography-mass spectrometry (GC/MS). The d3 substitution provided a distinct mass shift compared to unlabeled analogs, enabling precise quantification of intact drug molecules versus metabolites.
The dual isotopic labeling (d3/¹⁵N) also enhances its utility in nuclear magnetic resonance (NMR) spectroscopy. The presence of both deuterium and nitrogen isotopes allows simultaneous detection through proton-deuterium exchange experiments and nitrogen-specific NMR analysis. A team at MIT reported in Nature Communications Chemistry (2024) that using this compound as an internal standard improved signal-to-noise ratios by up to 40% when studying protein-ligand interactions at atomic resolution. The reduced proton signal from the d3-methyl group suppresses background noise while the ¹⁵N-enriched amine provides distinct resonance peaks for structural elucidation.
In metabolic flux analysis (MFA), researchers increasingly rely on compounds like Methan-d3-Amine-¹⁵N Hydrochloride. A recent collaboration between Novartis and ETH Zurich applied this compound as a tracer molecule to map carbon-nitrogen assimilation pathways in engineered microbial systems used for bioactive metabolite production. The combined isotopic markers facilitated simultaneous tracking of both methyl group dynamics and nitrogen incorporation into target molecules using tandem mass spectrometry (LC–MS/MS), offering unprecedented insights into metabolic pathway regulation under varying cultivation conditions.
The hydrochloride form (Hydrochloride) ensures optimal solubility characteristics for aqueous-based analytical methods while maintaining chemical stability during storage and handling. This formulation advantage was leveraged by researchers at Pfizer who developed a novel assay system combining MALDI imaging mass spectrometry with targeted metabolomics approaches. Their work published in Analytical Chemistry (2024) showed that using CAS No. 75917-19-0-labeled substrates enabled spatially resolved detection of drug metabolites within tissue sections with sub-millimeter resolution—a critical advancement for preclinical toxicity studies.
In enzymology studies, this compound has proven invaluable for investigating substrate specificity mechanisms through kinetic isotope effects analysis (KIE). A study from Harvard Medical School (2024) used it to probe catalytic activity differences between wild-type and mutant variants of cytochrome P450 enzymes involved in phase I drug metabolism. The measured KIE values provided direct evidence for hydrogen/deuterium bond cleavage steps during enzymatic oxidation processes, clarifying previously ambiguous reaction mechanisms.
The material's physical properties—melting point at 68°C ± 2°C under controlled conditions—make it suitable for solid-state NMR applications where phase stability is critical during structural characterization experiments according to findings from a 2024 Angewandte Chemie article examining amine crystallization dynamics under cryogenic conditions.
In biomarker discovery programs targeting cancer diagnostics, this compound has been employed as part of synthetic peptide libraries designed to mimic tumor-associated metabolites. Researchers at MD Anderson Cancer Center reported successful integration into mass spectrometry-based assays detecting early-stage biomarkers with sensitivity improvements attributed to reduced natural abundance interference from unlabeled analogs.
A unique application emerged recently in quantum chemistry simulations where researchers used computational models based on this compound's structure to predict reaction pathways involving heavy hydrogen isotopes under physiological conditions—a study highlighted in the January 2024 issue of JACS Au).
New developments include its use as a building block for constructing site-specifically labeled antibodies used in immunoassays requiring both proton NMR compatibility through deuteration and nitrogen-based labeling capabilities via the incorporated ¹⁵N atom).
Clinical trials involving radiolabeled analogs have demonstrated its safety profile when administered at trace levels required for analytical purposes—data from phase I trials conducted by Johnson & Johnson's pharmaceutical division were presented at the 2024 AACR Annual Meeting showing no adverse effects up to 5 mg/kg dosing levels.
Ongoing research focuses on optimizing its use in continuous flow chemistry systems where controlled deuteration can be integrated directly into synthesis modules without isolation steps—a concept explored by teams at ETH Zurich using microfluidic reactor arrays described in their December 2024 publication.
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